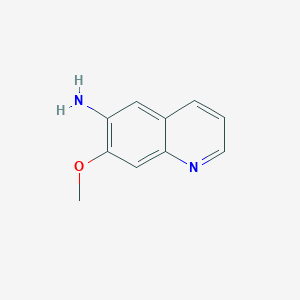

7-Methoxyquinolin-6-amine

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry and Organic Synthesis

The quinoline ring system, also known as 1-azanaphthalene or benzo[b]pyridine, is a nitrogen-containing aromatic heterocycle with the chemical formula C₉H₇N. frontiersin.orgnih.gov Its significance stems from several key characteristics:

Versatile Reactivity: The quinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions. frontiersin.org This adaptability is crucial for the synthesis of a wide range of derivatives.

Privileged Scaffold: In medicinal chemistry, the quinoline core is considered a "privileged scaffold" because it is a recurring motif in numerous natural products and synthetic compounds with significant biological activities. researchgate.netresearchgate.net

Foundation for Complex Molecules: The rigid, planar structure of the quinoline system provides a stable framework for the construction of more complex, three-dimensional molecules, including ligands for organometallic catalysis and advanced materials. mdpi.com

Synthetic Accessibility: A variety of named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been developed over the last century to construct the quinoline ring system, making it readily accessible for research and development. nih.govmdpi.commetu.edu.tr More recently, greener and more efficient synthetic methods, including those utilizing nanocatalysts and microwave assistance, have been developed. frontiersin.orgacs.org

The inherent properties of the quinoline scaffold have cemented its role as a fundamental component in the design and synthesis of novel organic compounds.

Overview of Substituted Quinolines: Historical Context and Modern Relevance

The history of substituted quinolines is intrinsically linked to the development of modern medicine. The discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as a potent antimalarial agent marked the beginning of extensive research into quinoline derivatives. mdpi.com This led to the synthesis of numerous clinically important drugs, including chloroquine (B1663885) and mefloquine. nih.govmdpi.com

Historically, the focus was on developing antimalarial and antimicrobial agents. However, the modern relevance of substituted quinolines has expanded dramatically. Today, these compounds are investigated for a wide spectrum of pharmacological activities, including:

Anticancer orientjchem.orgnih.gov

Antiviral mdpi.com

Anti-inflammatory nih.gov

Antihypertensive acs.org

Anticonvulsant researchgate.net

Structure-activity relationship (SAR) studies have been instrumental in this expansion. For instance, research has shown that the position and nature of substituents on the quinoline ring can significantly influence the compound's biological activity. orientjchem.org The introduction of a fluorine atom at the C6 position can enhance antibacterial properties, while a hydroxyl or methoxy (B1213986) group at the C7 position can improve antitumor activity. orientjchem.org This detailed understanding continues to drive the design of new and more effective quinoline-based therapeutic agents.

Specific Positioning and Importance of 7-Methoxyquinolin-6-amine within the Quinoline Family

Within the vast family of quinoline derivatives, this compound holds a specific and important position. Its structure is characterized by a methoxy group (-OCH₃) at the C7 position and an amine group (-NH₂) at the C6 position of the quinoline ring. This particular substitution pattern imparts unique chemical properties and has drawn the attention of researchers for several reasons.

The presence of the electron-donating methoxy group at the C7 position is known to be a key feature in some biologically active quinolines, potentially enhancing their efficacy. orientjchem.orgnih.gov For example, C7 substituted imidazoquinolines have shown increased potency as Toll-like Receptor 7/8 agonists. nih.gov

Furthermore, the 6-amino substitution provides a reactive site for further chemical modifications, allowing this compound to serve as a valuable intermediate in the synthesis of more complex molecules. This is exemplified by its use as a precursor in the creation of hybrid molecules, such as quinoline-tetrazole hybrids, which have been investigated for their antiplasmodial activity. mdpi.com

The strategic placement of these two functional groups makes this compound a significant building block in the development of novel compounds with potential therapeutic applications, particularly in the search for new anticancer and antimalarial agents. mdpi.comijrpr.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxyquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZCEBWUBXHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 7 Methoxyquinolin 6 Amine

Reactivity of the Amino Functionality at Position 6

The primary amino group at the 6-position is a key center of reactivity in 7-Methoxyquinolin-6-amine. Its nucleophilic nature, due to the lone pair of electrons on the nitrogen atom, allows it to participate in a wide array of bond-forming reactions. sydney.edu.au

Nucleophilic Acylation and Amidation Reactions

The amino group of this compound readily undergoes nucleophilic acylation when treated with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. mdpi.comorganic-chemistry.org This reaction leads to the formation of a stable amide bond. For instance, reaction with an acid chloride proceeds via a nucleophilic acyl substitution mechanism, yielding the corresponding N-(7-methoxyquinolin-6-yl)amide and releasing hydrochloric acid. youtube.comyoutube.com

This transformation is fundamental in medicinal chemistry for modifying the properties of the parent amine. A similar compound, 6-methoxyquinolin-8-amine, has been shown to react with chloroacetyl chloride to form the corresponding amide, a reaction that serves as a precursor for further synthetic elaborations. mdpi.com This demonstrates the general applicability of acylation reactions to methoxy-aminoquinoline scaffolds.

Table 1: Examples of Nucleophilic Acylation Reactions

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(7-methoxyquinolin-6-yl)acetamide | Base (e.g., pyridine), inert solvent |

| Benzoic Anhydride | N-(7-methoxyquinolin-6-yl)benzamide | Base, gentle heating |

Note: DCC = Dicyclohexylcarbodiimide, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCM = Dichloromethane.

Condensation Reactions Leading to Imine and Schiff Base Derivatives

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org

The formation of Schiff bases is a versatile method for creating C=N bonds and is widely used in the synthesis of heterocyclic compounds and ligands for metal complexes. For example, the related 6-quinolylamine has been used in three-component condensation reactions with aromatic aldehydes, highlighting the utility of the quinoline (B57606) amine moiety in forming such derivatives. researchgate.net Similarly, other substituted quinolines have been synthesized via condensation reactions to create Schiff bases with potential biological activities. neliti.com

Table 2: Condensation Reaction of this compound

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N-Benzylidene-7-methoxyquinolin-6-amine |

| Acetone | N-(Propan-2-ylidene)-7-methoxyquinolin-6-amine |

Role in Ugi-Azide Reactions and Multicomponent Synthesis

The primary amino group makes this compound an excellent component for multicomponent reactions (MCRs), such as the Ugi reaction. The Ugi-azide reaction, a variation of the classic Ugi four-component reaction, utilizes an amine, an aldehyde (or ketone), an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to generate α-aminoacyl-tetrazole derivatives in a single step.

The participation of the isomeric compound 6-methoxyquinolin-8-amine in Ugi-azide reactions has been documented for the synthesis of tetrazole hybrids with antiplasmodial activity. mdpi.com In this synthesis, the amine, an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide react to form a complex tetrazole-substituted quinoline. mdpi.com Given that this compound possesses the requisite primary amine functionality, it is a highly suitable substrate for similar Ugi-azide and other multicomponent reactions, providing a rapid and efficient pathway to complex molecular architectures.

Reactivity of the Methoxy (B1213986) Group at Position 7

The methoxy group at the C-7 position is generally less reactive than the amino group. However, it plays a crucial role in modulating the electronic properties of the quinoline ring and can be chemically transformed under specific conditions.

Ether Cleavage and Hydroxylation Reactions

The methoxy group is an ether linkage that can be cleaved to yield the corresponding hydroxyl group (a phenol (B47542) in this case). This demethylation is typically achieved under strong acidic conditions or with specific Lewis acid reagents. wikipedia.orgmasterorganicchemistry.com Common reagents for cleaving aryl methyl ethers include strong hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org

The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This process converts the 7-methoxy group into a 7-hydroxy group, forming 6-aminoquinolin-7-ol. This transformation can be important for structure-activity relationship studies or to provide a site for further functionalization.

Influence on Aromatic Electrophilic and Nucleophilic Substitution

The methoxy and amino groups significantly influence the regioselectivity of substitution reactions on the quinoline ring.

Electrophilic Aromatic Substitution (EAS): Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. sydney.edu.au They are ortho- and para-directing. masterorganicchemistry.com In this compound, these groups are on the benzene (B151609) ring portion of the quinoline system. The -NH₂ group at C-6 is a more powerful activating group than the -OCH₃ group at C-7. Together, they strongly activate the C-5 and C-8 positions. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, are expected to occur preferentially at the C-5 position, and to a lesser extent at the C-8 position. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): The quinoline ring, particularly the pyridine (B92270) part, is electron-deficient and can undergo nucleophilic aromatic substitution, especially at the C-2 and C-4 positions if a good leaving group is present. However, the this compound molecule is electron-rich due to the powerful donating effects of the amino and methoxy groups, which generally disfavors NAS. youtube.com Nucleophilic substitution would typically require harsh conditions or the presence of strong electron-withdrawing groups (like a nitro group) to proceed. nih.gov For instance, studies on 2,4-dichloroquinazolines (a related heterocyclic system) show that nucleophilic substitution by amines occurs selectively, demonstrating the principles of NAS in nitrogen-containing aromatic systems. nih.gov In the case of this compound, direct NAS on the ring is unlikely without prior modification.

Electrophilic Aromatic Substitution Patterns on the Quinoline Heterocycle

The benzene ring of the this compound scaffold is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino and methoxy groups. Both the -NH2 and -OCH3 groups are ortho-, para-directing activators, meaning they increase the electron density at the positions ortho and para relative to themselves, thereby directing incoming electrophiles to these sites. libretexts.org

In the case of this compound, the positions available for substitution on the benzenoid ring are C-5 and C-8.

Directing effect of the 6-amino group: The primary amine at C-6 directs electrophiles to the ortho position (C-5) and the para position (C-8).

Directing effect of the 7-methoxy group: The methoxy group at C-7 directs electrophiles to its ortho positions (C-6 and C-8).

The directing influences of both groups strongly reinforce the activation of the C-8 position. The C-5 position is also strongly activated, being ortho to the powerful amino directing group. Therefore, electrophilic substitution is predicted to occur preferentially at the C-5 and C-8 positions. The precise ratio of substitution at these positions would depend on the specific electrophile and the reaction conditions, with steric hindrance potentially playing a role. For instance, bulky electrophiles might favor the less sterically hindered C-5 position.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the expected outcomes for common EAS reactions can be predicted based on these established principles. libretexts.orgyoutube.com For example, nitration of the structurally related 7-hydroxy-4-methyl coumarin (B35378) with nitric and sulfuric acid results in substitution at the C-6 and C-8 positions, which are ortho and para to the activating hydroxyl group, illustrating this directive effect. scispace.comresearchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

| Halogenation | Br₂ in acetic acid or CCl₄ | 5-Bromo-7-methoxyquinolin-6-amine and/or 8-Bromo-7-methoxyquinolin-6-amine |

| Cl₂ in acetic acid or CCl₄ | 5-Chloro-7-methoxyquinolin-6-amine and/or 8-Chloro-7-methoxyquinolin-6-amine | |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-7-methoxyquinolin-6-amine and/or 8-Nitro-7-methoxyquinolin-6-amine |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 7-Methoxy-6-aminoquinoline-5-sulfonic acid and/or 7-Methoxy-6-aminoquinoline-8-sulfonic acid |

Further Chemical Transformations and Functional Group Interconversions

The amino and methoxy groups of this compound are amenable to a range of chemical transformations, allowing for the synthesis of diverse derivatives.

Reactions of the 6-Amino Group:

The primary amino group at the C-6 position is a key site for functionalization. It can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

Acylation: The amine can be readily acylated to form amides. This reaction is often used to protect the amino group or to introduce new functionalities. For instance, reaction with an acyl halide like chloroacetyl chloride would yield an N-acylated derivative. This transformation is demonstrated in the structurally similar compound 6-methoxyquinolin-8-amine, which reacts with chloroacetyl chloride to form 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com This amide can then undergo further modifications, such as nucleophilic substitution of the chloride or reduction of the amide carbonyl. mdpi.com

Alkylation and Reductive Amination: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it is a possible transformation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated derivatives. libretexts.org

Reactions of the 7-Methoxy Group:

Ether Cleavage: The methyl ether at the C-7 position can be cleaved to yield the corresponding phenol, 6-aminoquinolin-7-ol. This transformation is typically achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (typically SN2) by the halide ion on the methyl group. masterorganicchemistry.com

These transformations highlight the versatility of this compound as a scaffold for the synthesis of a wide array of derivatives by leveraging the reactivity of its functional groups.

Table 2: Examples of Functional Group Interconversions for this compound

| Functional Group | Reaction Type | Reagents | Expected Product |

| 6-Amino | Acylation | Chloroacetyl chloride, base (e.g., pyridine) | 2-Chloro-N-(7-methoxyquinolin-6-yl)acetamide |

| 7-Methoxy | Ether Cleavage | Concentrated HI or HBr, heat | 6-Aminoquinolin-7-ol |

Structural Modification Studies and Derivative Design Based on 7 Methoxyquinolin 6 Amine

Rational Design Principles for Novel Quinoline (B57606) Derivatives

Rational drug design for quinoline derivatives involves a strategic approach to modifying the core structure to enhance desired properties. For the 7-Methoxyquinolin-6-amine scaffold, this includes altering substituents, adjusting linker moieties, and constructing fused ring systems to optimize interactions with biological targets.

The biological activity of quinoline derivatives is highly tunable through the systematic introduction and modification of substituents on the heterocyclic ring. researchgate.net Structure-activity relationship (SAR) studies have consistently shown that the type, position, and nature of attached functional groups significantly influence the pharmacological profile. orientjchem.orgbiointerfaceresearch.com For instance, the introduction of a fluorine atom at the C-6 position of the quinoline ring is known to significantly enhance antibacterial activity. orientjchem.org While the subject scaffold is substituted at C-6 and C-7, further modifications at other positions, such as C-2 and C-4, are common strategies. ijresm.com

Linkers are crucial elements in derivative design, connecting the quinoline core to other pharmacophoric fragments. The length and composition of these linkers are critical. SAR studies on certain kinase inhibitors have highlighted the "five atoms regulation," suggesting an optimal distance of five atoms between the 4-phenoxyquinoline moiety and another aromatic group, often incorporating hydrogen-bond donors and acceptors like an amide group. nih.gov Similarly, in the design of antimalarial agents, the nature of the linker connecting two quinoline units in bisquinoline derivatives affects the compound's activity. biointerfaceresearch.comnih.gov

Table 1: Examples of Substituent and Linker Effects in Quinoline Derivatives | Modification Site | Substituent/Linker Type | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | C-4 Position | Introduction of a substituent | Can enhance anticancer potency. orientjchem.org | | C-6 Position | Fluorine atom | Significantly enhances antibacterial activity. orientjchem.org | | C-2, C-4 Positions | Disubstitution | Plays an important role in developing new anti-cancer agents. ijresm.com | | Various | Hydrazine carboxamide linker | Showed maximum cytotoxic activity in certain N-mustard-quinoline conjugates compared to urea (B33335) linkers. biointerfaceresearch.com | | Various | Alkylidene linkers | Used to create potent bisquinoline dimers with significant antimalarial activity. biointerfaceresearch.com |

Starting with this compound, the 6-amino group serves as a prime handle for introducing a variety of side chains and linkers through reactions like amidation or alkylation, enabling the synthesis of diverse compound libraries.

Fusing additional heterocyclic or carbocyclic rings to the quinoline core is a powerful strategy for creating structurally complex and potent molecules. ijresm.comrsc.org These fused tetracyclic systems are prevalent in bioactive natural products and pharmaceuticals, exhibiting a broad spectrum of activities, including antitumor, antifungal, and antiparasitic properties. rsc.org Examples of such systems include indolo[2,3-b]quinolines (known as neocryptolepines), pyrano[2,3-b]quinolines, and benzoxepino[3,4-b]quinolines. rsc.orgtandfonline.com

The synthesis of these fused systems often involves intramolecular cyclization reactions. tandfonline.com For example, a facile synthesis of polycyclic-fused 10-benzoyl-benzo thieme-connect.commdpi.comoxepino[3,4-b]quinolin-13(6H)-ones has been described involving an intramolecular Friedel-Crafts acylation. tandfonline.com The this compound scaffold is a potential precursor for novel fused systems, where the amino and adjacent ring positions could participate in annulation reactions to build new rings onto the 'a' or 'c' face of the quinoline system.

Synthetic Methodologies for Derivative Libraries and Analogues

The generation of quinoline derivative libraries relies on a rich history of established synthetic methods, complemented by modern, high-efficiency protocols. nih.govnih.gov These methodologies allow for the construction of the core quinoline ring system from various precursors, enabling the introduction of diverse substitution patterns.

Classic synthetic routes that remain widely used include:

Friedländer Synthesis: This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone), typically catalyzed by an acid or base. orientjchem.orgiipseries.orgpharmaguideline.com It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis: This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines. nih.gov

Pfitzinger Reaction: This method synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. mdpi.comiipseries.orgpharmaguideline.com

More recent advancements include transition-metal-free synthesis, one-pot multicomponent reactions (MCRs), and catalyst-driven protocols that offer greener, more efficient, and atom-economical approaches. mdpi.comnih.govrsc.org For example, a three-component reaction of an iodo-aniline, pyruvic acid, and various aldehydes can produce libraries of carboxy-quinolines. mdpi.com These diverse synthetic strategies are essential for creating libraries of analogues based on the this compound scaffold, either by building the substituted quinoline ring from scratch or by modifying the pre-formed nucleus.

Table 2: Overview of Key Synthetic Methods for Quinoline Derivatives | Synthesis Method | Precursors | Key Features | Reference | | :--- | :--- | :--- | :--- | | Friedländer Synthesis | o-aminoaryl aldehyde/ketone + active methylene compound | Good for accessing functionalized and polysubstituted quinolines. researchgate.net | | Combes Synthesis | Arylamine + 1,3-dicarbonyl compound | Involves acid-catalyzed cyclization of a β-amino enone intermediate. pharmaguideline.com | | Conrad-Limpach | Arylamine + β-ketoester | Yields 4-hydroxyquinolines. orientjchem.org | | Doebner-von Miller | Aniline (B41778) + α,β-unsaturated carbonyl compound | A flexible method for producing a variety of substituted quinolines. nih.gov | | Pfitzinger Reaction | Isatin + carbonyl compound | Produces quinoline-4-carboxylic acids. iipseries.org | | Multicomponent Reactions (MCRs) | e.g., Aniline, aldehyde, pyruvic acid | Efficiently constructs complex quinolines in a single step. mdpi.comrsc.org |

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. orientjchem.org For quinoline derivatives, these studies guide the molecular design process by identifying key structural features responsible for their pharmacological effects. orientjchem.org

Positional isomerism plays a critical role in determining the properties and biological activity of quinoline derivatives. The location of substituents on the quinoline ring dictates the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its reactivity and ability to interact with biological targets. nih.gov

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, preferably at positions 5 and 8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. orientjchem.orguomustansiriyah.edu.iq Conversely, nucleophilic substitution readily occurs at positions 2 and 4. orientjchem.org The specific placement of the methoxy (B1213986) group at C-7 and the amino group at C-6 in this compound creates a distinct electronic environment compared to other isomers. For example, studies on indole-3-carboxylates with quinolinyl moieties showed that the position of the oxygen linkage on the quinoline ring (e.g., at C-8 vs. other positions) resulted in different intramolecular relationships and chromatographic retention times, highlighting the structural impact of isomerism. nih.gov Similarly, the anticancer activity of some indole-quinoline derivatives was found to be more potent with methyl substitution at C-5 of the quinoline ring compared to C-6 substitution. biointerfaceresearch.com These findings underscore the importance of precise positional control during the synthesis and design of new derivatives.

Stereochemistry is a critical factor in drug design, as enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and metabolic profiles. orientjchem.org The design of chiral quinoline derivatives can involve introducing chirality either in a substituent side chain or by creating an atropisomeric axis, where rotation around a single bond is restricted. orientjchem.orgresearchgate.net

The synthesis of chiral ligands containing quinoline motifs is an active area of research, with applications in asymmetric catalysis. thieme-connect.comresearchgate.net Methodologies for preparing these molecules include the condensation of 2-quinolinecarboxaldehyde (B31650) with chiral amino phosphines to create N,N,P-tridentate chiral Schiff bases. thieme-connect.com In the context of drug design, SAR studies have shown that specific stereoisomers can be more active. For example, certain anticancer quinoline derivatives with an (R)-configuration at a chiral center in the side chain were found to be more active than their (S)-configuration counterparts. orientjchem.org Therefore, when designing derivatives of this compound with chiral side chains, controlling and defining the stereochemistry is essential for optimizing biological activity. rsc.org

Coordination Chemistry of 7 Methoxyquinolin 6 Amine and Its Metal Complexes

Ligand Properties of Quinoline-Based Amines in Coordination Chemistry

In the specific case of 7-Methoxyquinolin-6-amine, the presence of a methoxy (B1213986) group at the 7-position and an amine group at the 6-position would likely lead to bidentate coordination through the quinoline (B57606) nitrogen and the amino nitrogen (N,N-chelation). The methoxy group, being an electron-donating group, would increase the electron density on the quinoline ring, potentially enhancing the donor strength of the quinoline nitrogen. This, in turn, could lead to the formation of robust metal complexes. The relative positions of the amino and methoxy groups are crucial in determining the chelation behavior and the resulting stability of the metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based amine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex.

Investigation of Transition Metal Coordination Modes

For transition metals, this compound is expected to form complexes where it acts as a bidentate ligand. The coordination of both the quinoline and amine nitrogens to a metal center would result in a stable five-membered chelate ring. The coordination environment around the metal would be completed by other ligands, such as halides, water, or solvent molecules, depending on the starting metal salt and reaction conditions. It is also conceivable that under certain conditions, the ligand could act as a bridging ligand, linking two metal centers.

Studies on Main Group Element Interactions

The interaction of quinoline-based ligands with main group elements is a less explored area but holds potential for the development of new catalysts and materials. This compound could coordinate to main group elements through its nitrogen donors. The Lewis acidity of the main group element and the steric bulk of the ligand would be key factors in determining the feasibility and structure of such complexes.

Spectroscopic techniques are indispensable for the characterization of these hypothetical complexes.

| Spectroscopic Technique | Expected Observations for this compound Complexes |

| Infrared (IR) Spectroscopy | A shift in the N-H stretching vibrations of the amine group and changes in the C=N stretching frequency of the quinoline ring upon coordination to a metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons on the quinoline ring and the amine group upon complexation, providing insights into the coordination mode. |

| UV-Visible Spectroscopy | The appearance of new absorption bands in the visible region due to d-d transitions for transition metal complexes, and shifts in the ligand-based π-π* transitions. |

| Mass Spectrometry | Determination of the molecular weight of the complex, confirming its composition. |

Structural Elucidation of Coordination Compounds

Geometric Arrangements and Stereochemistry of Ligand-Metal Bonds

Based on studies of similar quinoline-based ligands, metal complexes of this compound could adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number and the nature of the metal ion. google.com The steric hindrance imposed by the quinoline ring system can play a significant role in dictating the stereochemistry of the complex. For instance, the planarity of the quinoline ring can lead to specific spatial arrangements of other ligands around the metal center.

Theoretical and Computational Investigations of 7 Methoxyquinolin 6 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its stability and how it interacts with other chemical species. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the structure that corresponds to the lowest energy on the potential energy surface.

For quinoline (B57606) derivatives, DFT methods, particularly using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), have been successfully applied to calculate optimized geometries. The calculations provide precise bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from its total electronic energy; a lower energy indicates a more stable structure. For 7-Methoxyquinolin-6-amine, DFT would be used to understand how the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups influence the geometry and stability of the quinoline ring system.

The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater tendency to act as an electron donor (nucleophile).

LUMO : Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater tendency to act as an electron acceptor (electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a framework for comparing the reactivity of different compounds.

Interactive Table: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron distribution. Proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. tandfonline.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound behaves in a simulated environment (e.g., in water or interacting with a biological target). nih.govmdpi.com

A key application of MD is conformational analysis . Molecules are not static; they are flexible and can adopt various shapes or conformations due to the rotation around single bonds. For this compound, this would involve studying the rotation of the methoxy group and the orientation of the amine group relative to the quinoline ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might fit into the active site of an enzyme or receptor. tandfonline.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur on a step-by-step basis. For the synthesis of this compound or its subsequent reactions, computational methods can be used to map out the entire reaction pathway. tandfonline.com This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states .

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Using techniques like Intrinsic Reaction Coordinate (IRC) calculations, chemists can confirm that a calculated transition state correctly connects the reactants and products. By comparing the energies of different possible pathways, researchers can predict which reaction mechanism is most likely to occur. This knowledge is invaluable for optimizing reaction conditions to improve yields and avoid unwanted byproducts. nih.gov

In Silico Prediction of Physico-chemical Properties Relevant to Molecular Design

In the context of drug discovery and materials science, predicting the physicochemical properties of a molecule is essential for assessing its suitability for a specific application. In silico (computer-based) methods allow for the rapid estimation of these properties, guiding the design of new derivatives. For aminoquinoline derivatives, these predictions are often part of an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assessment. nih.govimist.ma

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or a specific property. researchgate.net These models use calculated molecular descriptors (numerical representations of a molecule's structure) to predict the properties of new, untested compounds.

Interactive Table: Predicted Physicochemical Properties for Molecular Design

| Property | Importance in Molecular Design |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity (fat-solubility). Affects how a molecule is absorbed and distributed in the body. rsc.org |

| Aqueous Solubility (LogS) | Determines how well a compound dissolves in water, impacting its formulation and bioavailability. |

| Molecular Weight (MW) | A key parameter in drug-likeness rules, such as Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | Correlates with a molecule's ability to permeate cell membranes. |

| Number of H-bond Donors/Acceptors | Influences solubility and the ability to bind to biological targets. |

| pKa | Predicts the ionization state of the molecule at a given pH, which affects its solubility and target binding. nih.gov |

By calculating these properties for this compound and its potential derivatives, chemists can prioritize the synthesis of compounds with the most promising drug-like or material characteristics. researchgate.net

Advanced Spectroscopic and Structural Characterization Methods in Research on 7 Methoxyquinolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary methods for initial structural verification. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their respective chemical environments.

In the study of quinoline (B57606) derivatives, the chemical shifts of aromatic protons and carbons are particularly informative. For example, in derivatives of the isomeric 6-methoxy-8-aminoquinoline, specific resonances can be assigned to each position on the bicyclic ring system. mdpi.com The methoxy (B1213986) group typically appears as a sharp singlet around 3.9 ppm in the ¹H NMR spectrum and around 55 ppm in the ¹³C NMR spectrum. mdpi.com The amine group protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Quinoline Core in a 6-Methoxy-8-aminoquinoline Derivative. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-H | 8.70 | 145.94 |

| 3-H | 7.39 | 121.95 |

| 4-H | 8.03 | 134.92 |

| 5-H | 6.81 | 99.91 |

| 7-H | 8.57 | 108.92 |

| OCH₃ | 3.93 | 55.45 |

| C-4a | - | 129.03 |

| C-6 | - | 158.37 |

| C-8 | - | 135.11 |

| C-8a | - | 135.53 |

| Note: Data is for 2-Amino-N-(6-methoxyquinolin-8-yl)acetamide, a derivative of an isomer of the title compound, and serves as an illustrative example. |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular framework, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, such as the sequence of protons on the quinoline rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is a highly sensitive method for definitively assigning the carbon signals for all protonated carbons in the molecule. uvic.ca

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the compound's elemental formula, as the measured mass can be distinguished from other potential formulas with the same nominal mass. nih.gov For 7-Methoxyquinolin-6-amine (C₁₀H₁₀N₂O), HRMS would confirm the molecular weight of 174.0793.

Beyond molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. youtube.com Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of the quinoline ring is well-studied and often involves the expulsion of a molecule of HCN. chempap.org Substituents on the ring direct the fragmentation pathways. For this compound, key fragmentation could include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Subsequent loss of carbon monoxide (CO) from the resulting phenoxide-type ion.

Cleavage of the amine or methoxy groups.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry.

| Fragment Description | Chemical Formula of Ion | Predicted m/z |

| Molecular Ion | [C₁₀H₁₀N₂O]⁺ | 174.08 |

| Loss of methyl radical (•CH₃) | [C₉H₇N₂O]⁺ | 159.06 |

| Loss of •CH₃ then CO | [C₈H₇N₂]⁺ | 129.06 |

| Loss of ammonia (B1221849) (NH₃) | [C₁₀H₇NO]⁺ | 157.05 |

| Loss of methoxy radical (•OCH₃) | [C₉H₇N₂]⁺ | 143.06 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the energies of molecular vibrations, such as stretching, bending, and rocking. These frequencies are characteristic of specific functional groups, making these techniques excellent for qualitative analysis. nih.gov

For this compound, key expected vibrational bands would confirm the presence of its main functional groups. Density Functional Theory (DFT) calculations are often used to aid in the assignment of complex vibrational spectra in quinoline derivatives. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretching (Aromatic) | Quinoline Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 |

| C=C and C=N Stretching | Aromatic Rings | 1500 - 1650 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1275 |

| C-O-C Symmetric Stretch | Aryl Ether | 1000 - 1075 |

| C-H Out-of-Plane Bending | Substituted Benzene (B151609) | 750 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to study the electronic structure of molecules containing chromophores—groups of atoms responsible for light absorption.

The quinoline ring system is an effective chromophore, exhibiting strong π → π* transitions. acs.org The presence of the amine (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes (groups with non-bonding electrons), is expected to significantly influence the absorption spectrum. These groups can engage in resonance with the aromatic system, extending conjugation and lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. The analysis of these spectra provides insight into the electronic properties of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution and mass spectrometry confirms the formula and connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated. nih.gov

This map allows for the precise determination of:

The exact spatial coordinates of each atom.

Bond lengths, bond angles, and torsion angles with high precision.

The planarity of the quinoline ring system.

The conformation of the substituent groups.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictate the crystal packing. iucr.org

X-ray crystallography provides the ultimate structural proof and is considered the gold standard for molecular structure determination. wikipedia.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Behavior Studies

In a typical TGA experiment, a small amount of the sample is placed in a crucible, which is then heated at a constant rate. The change in mass is recorded as a function of temperature, generating a thermogram. This plot of mass versus temperature reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage. The atmosphere in which the analysis is conducted, typically inert (like nitrogen) or oxidative (like air), can significantly influence the decomposition pathway and the resulting thermogram.

For a compound such as this compound, TGA would be employed to determine its initial decomposition temperature, which is a key indicator of its thermal stability. The analysis would also reveal the number of decomposition steps, the temperature range of each step, and the amount of residual mass at the end of the analysis. This information is critical for understanding the compound's stability under thermal stress, which is essential for applications in materials science and medicinal chemistry where thermal stability is a prerequisite.

Studies on various quinoline derivatives have demonstrated a range of thermal stabilities, which are influenced by the nature and position of substituents on the quinoline ring. For instance, research on other heterocyclic compounds has shown that the introduction of certain functional groups can either enhance or reduce thermal stability. The presence of substituents can affect the electronic properties and intermolecular interactions within the crystal lattice, thereby influencing the energy required to initiate decomposition.

In the case of this compound, the methoxy and amine groups would be expected to influence its thermal decomposition profile. The initial stages of decomposition might involve the loss of these functional groups or fragmentation of the quinoline ring itself. Analysis of the gaseous products evolved during the TGA experiment, often performed using a coupled technique like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), would provide detailed information about the decomposition mechanism.

While detailed experimental data for this compound is not available, a hypothetical TGA data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Description | Hypothetical Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Not Available |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest for a given decomposition step. | Not Available |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step or over the entire temperature range. | Not Available |

| Residue at Final Temperature (%) | The percentage of the initial mass remaining at the end of the experiment. | Not Available |

Further research involving the thermogravimetric analysis of this compound would be necessary to populate the above table with experimental data and to fully characterize its thermal properties. Such studies would be invaluable for establishing its stability profile and for guiding its potential applications.

Future Research Trajectories in 7 Methoxyquinolin 6 Amine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.comnih.gov However, these methods often involve harsh reaction conditions, hazardous reagents, and lengthy procedures, which pose environmental and economic challenges. nih.govbenthamdirect.com Consequently, a major future trajectory in the chemistry of 7-Methoxyquinolin-6-amine is the development of green and sustainable synthetic protocols. benthamdirect.comresearchgate.net

This shift towards sustainability emphasizes minimizing waste, reducing energy consumption, and utilizing non-toxic reagents. benthamdirect.com Key areas of innovation include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent usage and purification steps. researchgate.netbohrium.com

Green Catalysts: Employing eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix benthamdirect.comarene, as well as biocatalysts like malic acid, to drive reactions efficiently under milder conditions. tandfonline.combohrium.com

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govbenthamdirect.com

Eco-Friendly Solvents: Replacing traditional organic solvents with greener alternatives like water and ethanol. tandfonline.combohrium.com

Researchers are actively exploring these green methodologies to synthesize a wide array of quinoline derivatives, a trend that will undoubtedly influence the future production of this compound and its related compounds. tandfonline.com The goal is to create high-yield, cost-effective, and environmentally benign processes that align with the principles of sustainable chemistry. benthamdirect.com

Exploration of Novel Reactivity Profiles and Catalytic Applications

The inherent chemical structure of this compound, featuring a fused benzene (B151609) and pyridine (B92270) ring system, offers diverse opportunities for exploring novel reactivity. orientjchem.orgwikipedia.org The nitrogen atom within the quinoline ring allows for reactions such as protonation, alkylation, and acylation, leading to a wide variety of derivatives. orientjchem.org Future research will likely focus on leveraging the electron-donating effects of the amine and methoxy (B1213986) groups to control the regioselectivity of further chemical transformations.

A significant area of future exploration lies in the catalytic potential of metal complexes incorporating this compound or its derivatives as ligands. The quinoline scaffold is a known component in designing catalysts for various organic transformations. For instance, palladium-catalyzed aminocarbonylation of iodoquinolines has been shown to be an effective method for producing quinoline-6-carboxamide (B1312354) derivatives. nih.gov Future work could investigate the use of this compound-based ligands in asymmetric catalysis, leveraging the chirality that can be introduced to the molecular framework.

Furthermore, the reactivity of the quinoline core itself presents opportunities. For example, the benzene portion of the ring can undergo oxidation, providing a route to synthesize different carboxylic acids and aldehydes. orientjchem.org Investigating the selective functionalization of the C-H bonds on the quinoline scaffold is another promising avenue that aligns with the broader chemical goal of atom economy and synthetic efficiency.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique photophysical properties of the quinoline nucleus make its derivatives attractive candidates for applications in materials science. researchgate.net Quinoline-based compounds can behave as p-type semiconductors and often exhibit luminescence, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netresearchgate.net

Future interdisciplinary research will focus on designing and synthesizing novel this compound derivatives with tailored electronic and optical properties for advanced materials. By strategically modifying the core structure—for example, by introducing different functional groups or extending the conjugation—researchers can fine-tune the emission color, quantum yield, and charge-transport characteristics of these materials. researchgate.net

The application of quinoline derivatives in OLEDs is an active area of investigation. For instance, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in the production of OLED devices. researchgate.net Research on this compound could explore its potential as a building block for new fluorescent polymers or as a ligand in emissive metal complexes for next-generation displays and lighting.

Advanced Methodologies for Computational Chemistry and Data Science in Quinoline Research

The integration of computational chemistry and data science is set to revolutionize research into quinoline derivatives. orientjchem.org These advanced methodologies offer powerful tools for predicting molecular properties, understanding reaction mechanisms, and accelerating the discovery of new compounds with desired functionalities. neurips.ccrjptonline.org

Key future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models to correlate the structural features of this compound derivatives with their biological or material properties. researchgate.netnih.gov These models can guide the rational design of new, more potent, or efficient compounds by identifying key chemical features that influence activity. researchgate.netmdpi.com

Molecular Docking and Dynamics: Using computational simulations to study the interactions of quinoline derivatives with biological targets, which is crucial for drug discovery. nih.govresearchgate.net For example, docking studies have been used to evaluate quinoline derivatives as potential inhibitors for various enzymes. nih.gov

Machine Learning for Reaction Prediction: Applying machine learning and deep learning algorithms to predict the outcomes of chemical reactions. researchgate.netnih.gov These models, trained on large datasets of known reactions, can help chemists identify optimal synthetic routes and reaction conditions, saving time and resources in the lab. neurips.ccnips.cc

High-Throughput Screening: The convergence of semiconductor technology and data science is enabling high-throughput phenotypic screening, which allows for the rapid assessment of how large libraries of compounds, including quinoline derivatives, affect live cells. harvard.edu This can accelerate the identification of promising drug candidates.

By harnessing the predictive power of these computational tools, researchers can more efficiently navigate the vast chemical space of this compound derivatives to discover novel molecules for a wide range of applications. mdpi.comharvard.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-Methoxyquinolin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, substituting a methoxy group at position 7 and an amine at position 6 on the quinoline backbone requires careful control of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF). Optimization involves adjusting stoichiometric ratios, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time to maximize yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include the methoxy proton at δ ~3.9 ppm (singlet) and aromatic protons in the quinoline ring (δ 6.7–8.2 ppm). HRMS should match the calculated [M+H]⁺ value (e.g., 174.20 g/mol for C₁₀H₁₀N₂O). Cross-validate with IR spectroscopy to confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to GHS hazard codes (H302, H315, H319, H335) indicating toxicity upon ingestion, skin irritation, and respiratory sensitization. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store under inert atmosphere (argon/nitrogen) at room temperature. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. Validate results by:

- Repeating assays with standardized positive/negative controls (e.g., ciprofloxacin for antibacterial studies).

- Purity assessment via HPLC (≥95% purity threshold).

- Statistical analysis (e.g., ANOVA, p < 0.05) to confirm significance.

- Cross-referencing with structural analogs (e.g., 6-aminoquinoline derivatives) to identify SAR trends .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer : Modify the compound via:

- Salt formation : Use hydrochloride or sulfate salts.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine).

- Nanoparticle encapsulation : Use PLGA or liposomal carriers.

Assess bioavailability via pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) in rodent models .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Core modifications : Vary substituents at positions 6 (amine) and 7 (methoxy).

Functional group replacement : Test trifluoromethyl, benzyloxy, or methyl groups (see for examples).

Biological testing : Use dose-response assays (IC₅₀/EC₅₀) against target enzymes (e.g., kinase inhibitors) or pathogens.

Data normalization : Express activity relative to a reference compound (e.g., % inhibition at 10 µM).

Include 3D-QSAR modeling to predict activity trends .

Q. What ethical and reproducibility guidelines apply to publishing research on this compound?

- Methodological Answer :

- Data transparency : Share raw NMR/HRMS files via repositories (e.g., Zenodo).

- Ethical compliance : Declare conflicts of interest and obtain IRB approval for biological studies.

- Reproducibility : Provide detailed synthetic protocols (molar ratios, reaction times) and spectral parameters (NMR solvent, frequency).

Avoid redundant publication by disclosing prior data submissions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.